An In-depth Technical Guide to the Physicochemical Properties of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D
An In-depth Technical Guide to the Physicochemical Properties of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction and Strategic Context
The compound designated MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D represents a sophisticated molecular architecture, rationally designed to leverage the potent bioactivity of the cyclopropabenzindole (CBI) family. This class of compounds, which includes the natural products CC-1065 and the duocarmycins, is renowned for its exceptionally potent cytotoxic activity, stemming from a unique mechanism of AT-sequence selective DNA minor groove alkylation.[1][2] The specific structure of the topic compound suggests a modular design aimed at optimizing efficacy, selectivity, and drug-like properties. It incorporates:
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A MethylCBI warhead : The methylated 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) moiety is the DNA alkylating pharmacophore.[3] Modifications to this core structure are known to significantly impact both stability and potency.[3][4]
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An Azaindole-Benzamide binding domain : Azaindoles are considered privileged structures in medicinal chemistry, often used as bioisosteres of indoles to modulate properties like solubility and hydrogen bonding capacity.[5][6] This domain is crucial for DNA recognition and positioning the CBI warhead for alkylation.
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A protected Ethylenediamine linker : The diamine linker, bearing methoxymethyl (MOM) and tert-butyloxycarbonyl (Boc) protecting groups, provides a flexible spacer and a handle for potential conjugation, for instance, in the development of Antibody-Drug Conjugates (ADCs).[7][8]
This guide provides a comprehensive overview of the core physicochemical properties of this compound class, offering field-proven insights into its characterization, synthesis, and mechanistic action.
Core Physicochemical Properties
Understanding the physicochemical profile of a molecule is fundamental to predicting its behavior in both chemical and biological systems.[9][10] For complex molecules like MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D, these properties govern solubility, permeability, stability, and target engagement.[11][12] The following table summarizes the expected physicochemical parameters based on its constituent fragments and analogs found in scientific literature.
| Property | Estimated Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₃₄H₃₉N₅O₆ (Estimated) | The exact formula depends on the precise azaindole isomer and linkage points. This composition is critical for accurate mass spectrometry and elemental analysis. |
| Molecular Weight | ~625.7 g/mol (Estimated) | A higher molecular weight can impact cell permeability and diffusion. This value is a key identifier in mass spectrometry. |
| logP (Octanol/Water) | 3.5 - 5.0 (Estimated) | The CBI and benzamide moieties are hydrophobic, while the protected diamine and azaindole add polarity. This value suggests moderate to high lipophilicity, impacting solubility and membrane transport.[9] Fine-tuning logP is a key aspect of drug design.[11][12] |
| Aqueous Solubility | Low to Very Low | The large, relatively nonpolar structure predicts poor solubility in water. Formulation strategies, such as the use of co-solvents (e.g., DMSO, DMF) or conversion to a salt form (if applicable after deprotection), are essential for biological assays.[13] |
| pKa (Acid/Base) | Basic pKa: 4-6 (Azaindole N); Acidic pKa: >10 (Amide N-H) | The pyridine-like nitrogen of the azaindole moiety is the most prominent basic center. The amide protons are weakly acidic. Ionization state affects solubility and receptor interaction.[13] |
| H-Bond Donors/Acceptors | Donors: ~2; Acceptors: ~11 | Calculated based on the likely structure. These sites are critical for DNA minor groove recognition and interaction with biological macromolecules.[9] |
| Chemical Stability | Moderate; sensitive to acid. | The Boc and MOM protecting groups are labile to acidic conditions.[14][15] The CBI cyclopropane ring itself can undergo solvolysis, a reaction critical to its DNA alkylation mechanism but also a potential pathway for inactivation.[3][4] |
Synthetic Strategy and Workflow
The synthesis of such a multi-component molecule is a significant undertaking, requiring a convergent strategy where key fragments are prepared separately and then coupled. The use of orthogonal protecting groups like MOM and Boc is crucial to prevent unwanted side reactions during the assembly.[16][17]
The diagram below illustrates a plausible, high-level synthetic pathway. This approach isolates the synthesis of the complex CBI warhead from the DNA-binding and linker domains, maximizing efficiency.
Caption: Fig 1. Convergent Synthetic Workflow.
Experimental Protocols
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Causality: The Boc group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions but its clean removal under acidic conditions.[15][16] This protocol is a prerequisite for conjugating the linker to another molecule, such as an antibody.
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the free amine product, identifiable by its mass change.
-
Methodology:
-
Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4M HCl in dioxane or neat trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted for further purification.
-
-
Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the gold standard for assessing the purity and identity of complex organic molecules. The hydrophobic nature of the compound makes it well-suited for RP-HPLC.
-
Self-Validation: A pure compound should yield a single, sharp peak in the chromatogram. The mass spectrometer provides the molecular weight, which must match the theoretical value for the compound's molecular formula, providing definitive identification.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO or DMF. Dilute to ~10-50 µg/mL in the initial mobile phase composition.
-
Chromatographic Conditions:
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Column: C18 stationary phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 150-1000.
-
Analysis: Extract the ion chromatogram for the expected [M+H]⁺ adduct.
-
-
Mechanism of Action: DNA Alkylation
The potent cytotoxicity of CBI-containing compounds originates from their ability to covalently bond to the N3 position of adenine within the DNA minor groove.[1][18] This process is not a simple reaction; it is a sophisticated, shape-dependent activation mechanism.
Caption: Fig 2. Mechanism of DNA Alkylation and Cytotoxicity.
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Minor Groove Binding: The azaindole-benzamide portion of the molecule first docks non-covalently into an AT-rich sequence of the DNA minor groove.[18]
-
Activation: This binding induces a conformational change in the compound, activating the cyclopropane ring of the CBI warhead and making it highly electrophilic.[19] This "shape-dependent catalysis" ensures the alkylating agent is generated only at the target site, minimizing off-target reactions.[19]
-
Alkylation: The activated cyclopropane is attacked by the nucleophilic N3 of an adenine base, forming a permanent, covalent bond.[1][20]
-
Cytotoxicity: This DNA adduct disrupts the normal processes of DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][21][22]
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